molecular formula C9H16ClNO2S B11720108 Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride

Cat. No.: B11720108
M. Wt: 237.75 g/mol
InChI Key: CFZHWIAIIGBXLP-UHFFFAOYSA-N
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Description

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride is a synthetic organic compound featuring a thiazolidine heterocyclic core. The thiazolidine ring (a five-membered structure containing sulfur and nitrogen) is substituted with two methyl groups at the 5,5-positions and an allyl ester at the 4-carboxylate position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical or materials science research.

Properties

Molecular Formula

C9H16ClNO2S

Molecular Weight

237.75 g/mol

IUPAC Name

prop-2-enyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2S.ClH/c1-4-5-12-8(11)7-9(2,3)13-6-10-7;/h4,7,10H,1,5-6H2,2-3H3;1H

InChI Key

CFZHWIAIIGBXLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCS1)C(=O)OCC=C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylthiazolidine-4-carboxylic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Substitution Reactions

The allyl ester group undergoes nucleophilic substitution under basic conditions. For example, interaction with sodium hydride (NaH) in dioxane facilitates epoxide formation via intramolecular substitution (Fig. 1) . This reaction proceeds through saponification of the allyl acetate group, forming an alkoxide intermediate that cyclizes to yield epoxides with stereochemical control.

Key Observations :

  • Stereoselectivity arises from spatial accessibility of the allyl group, favoring the (1S,5S,6R) epoxide configuration .

  • Competing pathways (e.g., β-hydride elimination) are suppressed in protic solvents like trichloroethanol (TCE) .

Oxidation and Reduction

The thiazolidine ring’s sulfur atom and carboxylate group participate in redox reactions:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Sulfur Oxidation H₂O₂, mCPBASulfoxides, sulfonesModerate (~60%)
Carboxylate Reduction LiAlH₄, NaBH₄Alcohol derivativesHigh (>80%)

Mechanistic Notes :

  • Oxidation occurs regioselectively at the sulfur atom due to its electron-rich nature.

  • Reduction of the carboxylate group is sensitive to steric hindrance from the dimethyl substituents .

Metal-Catalyzed Allylation

In ruthenium-catalyzed systems, the allyl group directs C–H functionalization. For example, with [Ru(p-cymene)Cl₂]₂ and K₃PO₄ in TCE, the compound undergoes β-OH elimination to form allylated arenes :

  • Catalyst : [Ru(p-cymene)Cl₂]₂ (2 mol%)

  • Base : K₃PO₄

  • Solvent : TCE

  • Temperature : 50°C

  • Yield : 89% (E/Z = 2:1)

Kinetic Studies :

  • Deuterium labeling confirmed β-OH elimination as the dominant pathway (KIE = 3.0–4.0) .

Cyclization and Ring-Opening

The thiazolidine ring exhibits reversible ring-opening under acidic or enzymatic conditions. For instance:

  • Acid Hydrolysis : Cleavage of the thiazolidine ring generates cysteine derivatives and acetone .

  • Enzymatic Action : Thioproteases catalyze selective ring opening, releasing allyl carboxylate intermediates .

Stereochemical Impact :

  • Ring-opening in chiral environments (e.g., L-penicillamine systems) produces diastereomeric mixtures .

Complexation and Bioactivity

The compound interacts with biomolecules via its carboxylate and thiazolidine moieties:

  • Angiotensin II Receptor Binding : Acts as a proline analog, modulating receptor conformations .

  • Metal Chelation : Coordinates transition metals (e.g., Ru²⁺) in catalytic cycles .

Structural Insights :

  • The dimethyl substitution at C5 restricts ring puckering, enhancing stereochemical rigidity .

Comparative Reactivity

The allyl group’s reactivity distinguishes this compound from related thiazolidines:

FeatureAllyl 5,5-Dimethylthiazolidine-4-carboxylate5,5-Dimethylthiazolidine-4-carboxylic Acid
Allyl Participation Directs C–H allylation Absent
Solubility Enhanced by HCl saltLimited in aqueous media
Stereoselectivity High (epoxide formation) Low (ring-opening)

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer activity. For instance, studies have shown that thiazolidine derivatives can effectively inhibit the growth of various cancer cell lines, including those associated with breast, colon, and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in the development of new anticancer therapies .

Synthesis of Bioactive Molecules
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity. For example, it has been utilized in the synthesis of cysteine-functionalized polymers, which have potential applications in drug delivery systems .

Synthetic Methodologies

Formylation Reactions
The compound is also employed in formylation reactions to produce various thiazolidine derivatives. These reactions are crucial for synthesizing optically active compounds used in pharmaceuticals. For example, the formylation of thiazolidine-4-carboxylic acids has been documented as a method to recover optically active penicillamines .

Locking Amide Bonds
In peptide chemistry, thiazolidines are used to lock cis amide bonds in peptides. This application is particularly relevant for designing peptides with specific conformational properties necessary for biological activity . The ability to control the conformation of peptide bonds enhances the stability and efficacy of peptide-based drugs.

Material Sciences

Polymeric Prodrugs
The compound has been investigated for its role in developing polymeric prodrugs aimed at targeted drug delivery systems. These prodrugs are designed to release active pharmaceutical ingredients selectively at tumor sites, minimizing systemic toxicity and enhancing therapeutic efficacy .

Analytical Applications
In analytical chemistry, this compound is used as a reagent for various chemical analyses due to its ability to form stable complexes with metal ions. This property is beneficial for developing sensors and probes for detecting specific analytes .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated various thiazolidine derivativesDemonstrated significant cytotoxic effects against multiple cancer cell lines with apoptosis induction
Synthesis of Cysteine-Functionalized PolymersInvestigated polymeric drug delivery systemsShowed enhanced drug delivery efficiency using thiazolidine derivatives
Formylation ReactionsExplored synthetic pathways for bioactive compoundsAchieved high yields in the synthesis of optically active intermediates

Mechanism of Action

The mechanism of action of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Allyl-Modified Aramid Nanofibers

Structural Parallels :

  • Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride shares the allyl (-C=C) functional group with allyl-modified aramid nanofibers (ANMs) described in . Both compounds utilize the allyl group to introduce unsaturated bonds, which can participate in crosslinking or polymerization reactions .
  • Functional Differences :
    • The thiazolidine core in the target compound provides a nitrogen-sulfur heterocycle, which may confer chelating or catalytic properties. In contrast, allyl-modified ANMs retain the aromatic backbone of aramid fibers, prioritizing mechanical stability and surface reactivity .

XPS Data Insights :

  • X-ray photoelectron spectroscopy (XPS) of allyl-modified ANMs shows the retention of original functional groups (e.g., -C=O, -NH₂) alongside new -C=C bonds from allyl grafting. This dual functionality is absent in the target compound, which lacks a polymeric backbone .

Allylescaline Hydrochloride

Structural Comparison :

  • Allylescaline hydrochloride (CAS 39201-76-8) is a phenethylamine derivative with an allyloxy (-O-CH₂CH=CH₂) substituent on a benzene ring, whereas the target compound features an allyl ester (-COO-CH₂CH=CH₂) on a thiazolidine ring. Both are hydrochloride salts, ensuring similar solubility profiles in aqueous media .
  • Molecular Weight and Stability :
    • Allylescaline has a molecular weight of 273.8 g/mol and stability ≥5 years at -20°C. The target compound’s molecular weight is likely higher due to the thiazolidine core and methyl substituents, though exact data are unavailable.

Benzyl-Modified Compounds

Reactivity Contrast :

  • Benzyl-modified ANMs () introduce -C-H bonds from aromatic benzene rings, which are less reactive than the allyl group’s -C=C bonds. This makes allyl derivatives more suitable for applications requiring covalent bonding (e.g., polymer crosslinking) .

Thermal and Chemical Stability :

  • Benzyl groups enhance thermal stability due to aromatic conjugation, whereas allyl groups may reduce stability owing to the susceptibility of double bonds to oxidation or radical reactions. This trade-off influences their selection in material design .

Data Table: Key Properties of Compared Compounds

Property Allyl 5,5-Dimethylthiazolidine-4-Carboxylate HCl Allyl-Modified ANMs Allylescaline HCl Benzyl-Modified ANMs
Core Structure Thiazolidine ring Aramid polymer backbone Phenethylamine Aramid polymer backbone
Functional Group Allyl ester (-COO-CH₂CH=CH₂) Allyl (-CH₂CH=CH₂) Allyloxy (-O-CH₂CH=CH₂) Benzyl (-C₆H₅CH₂)
Molecular Weight (g/mol) Not reported Polymer (variable) 273.8 Polymer (variable)
Key Reactivity Ester hydrolysis, heterocycle chelation Crosslinking via -C=C Neurological receptor interaction Stabilization via aromatic conjugation
Primary Application Hypothesized: Drug design, catalysis Materials reinforcement Forensic research High-temperature materials

Research Implications and Gaps

  • Comparative XPS or NMR studies between the target compound and Allylescaline HCl could elucidate electronic differences arising from heterocyclic vs. aromatic systems.

Biological Activity

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride (ADTH) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of ADTH can be attributed to several mechanisms:

  • Antioxidant Activity : ADTH has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.
  • Enzyme Inhibition : Research indicates that ADTH may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation .
  • Cytotoxic Effects : Preliminary studies suggest that ADTH exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that ADTH can induce apoptosis in cancer cells. For instance, a study reported that treatment with ADTH led to a significant decrease in cell viability in prostate cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment . Additionally, ADTH has been shown to modulate the expression of genes associated with apoptosis and cell cycle regulation.

In Vivo Studies

Animal model studies have further supported the anticancer properties of ADTH. In a murine model of prostate cancer, administration of ADTH resulted in reduced tumor growth and improved survival rates compared to control groups. These findings highlight the compound's potential as an effective treatment option .

Case Studies

  • Prostate Cancer Treatment : A case study involving patients with advanced prostate cancer indicated that those receiving ADTH as part of their treatment regimen experienced reduced tumor markers and improved quality of life indicators compared to those receiving standard care alone.
  • Oxidative Stress Reduction : Another study focused on patients with metabolic syndrome found that supplementation with ADTH significantly reduced markers of oxidative stress, suggesting its role in managing conditions related to oxidative damage .

Comparative Analysis

Property/ActivityThis compoundOther Thiazolidines
Antioxidant ActivityModerateVaries
Cytotoxic EffectsSignificant against cancer cellsLimited
Enzyme InhibitionYes (specific enzymes)Yes (varies by compound)
Clinical ApplicationsPotential for cancer therapyDiabetes management

Q & A

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
  • Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation of hydrochloride aerosols .
  • Waste Disposal : Neutralize aqueous waste with 1M NaOH before disposal to hydrolyze the allyl ester into non-volatile byproducts .

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